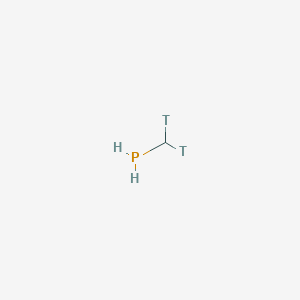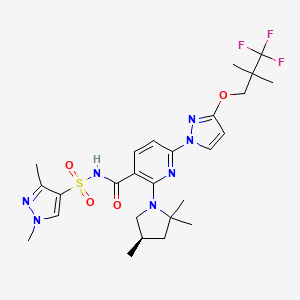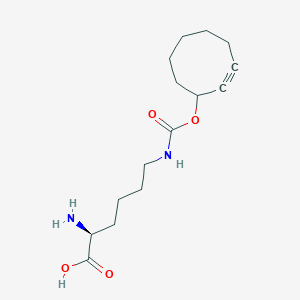
ER degrader 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ER degrader 6: is a selective estrogen receptor degrader (SERD) that targets the estrogen receptor (ER) for degradation. This compound is part of a new class of therapeutic agents designed to treat estrogen receptor-positive (ER+) breast cancer by promoting the degradation of the estrogen receptor, thereby inhibiting the growth of cancer cells that rely on estrogen signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ER degrader 6 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary pharmacophores. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger batch sizes. This involves optimizing reaction conditions for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: ER degrader 6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .
Scientific Research Applications
ER degrader 6 has a wide range of scientific research applications, including:
Chemistry:
- Used as a model compound to study the mechanisms of selective estrogen receptor degradation.
- Employed in the development of new synthetic methodologies for SERDs .
Biology:
- Investigated for its role in modulating estrogen receptor signaling pathways.
- Used in cell-based assays to study the effects of ER degradation on cellular processes .
Medicine:
- Primarily used in the treatment of ER+ breast cancer.
- Studied for its potential to overcome resistance to traditional endocrine therapies .
Industry:
- Applied in the pharmaceutical industry for the development of new cancer therapies.
- Used in the production of research-grade compounds for scientific studies .
Mechanism of Action
ER degrader 6 exerts its effects by binding to the estrogen receptor and promoting its degradation. This process involves increasing the hydrophobicity and instability of the receptor, leading to its downregulation and subsequent degradation by the proteasome. The molecular targets include the estrogen receptor itself, and the pathways involved are primarily related to estrogen signaling and proteasome-mediated degradation .
Comparison with Similar Compounds
Fulvestrant: An injectable SERD that also targets the estrogen receptor for degradation.
Camizestrant: A next-generation oral SERD with similar mechanisms of action.
Elacestrant: Another oral SERD that has shown promise in clinical trials
Uniqueness: ER degrader 6 is unique in its ability to selectively degrade the estrogen receptor with high potency and specificity. Unlike some other SERDs, it is designed to be orally bioavailable, making it more convenient for patients. Additionally, this compound has shown efficacy in overcoming resistance to traditional endocrine therapies, making it a valuable addition to the arsenal of treatments for ER+ breast cancer .
Properties
Molecular Formula |
C33H34FN3O5SSe |
|---|---|
Molecular Weight |
682.7 g/mol |
IUPAC Name |
[6-[4-[6-[ethyl-(2-fluorophenyl)sulfamoyl]-3-(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-2-en-2-yl]anilino]-6-oxohexyl] selenocyanate |
InChI |
InChI=1S/C33H34FN3O5SSe/c1-2-37(27-9-6-5-8-26(27)34)43(40,41)29-20-28-31(22-13-17-25(38)18-14-22)32(33(29)42-28)23-11-15-24(16-12-23)36-30(39)10-4-3-7-19-44-21-35/h5-6,8-9,11-18,28-29,33,38H,2-4,7,10,19-20H2,1H3,(H,36,39) |
InChI Key |
OVNVQSFVXDRGGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1F)S(=O)(=O)C2CC3C(=C(C2O3)C4=CC=C(C=C4)NC(=O)CCCCC[Se]C#N)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


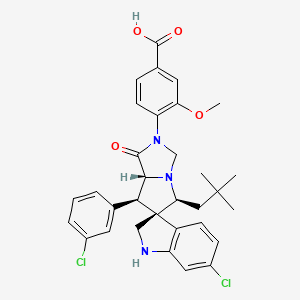
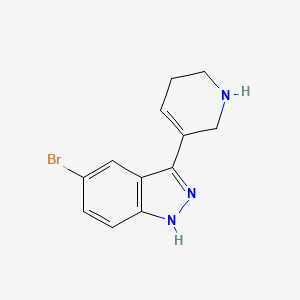

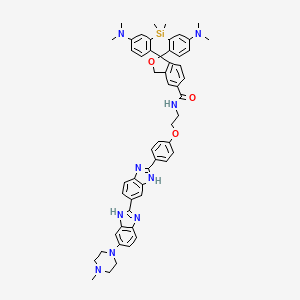
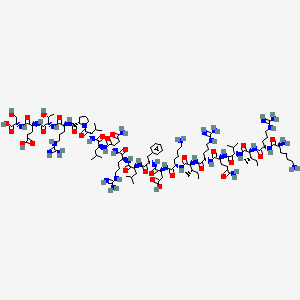
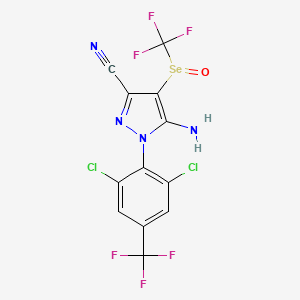
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
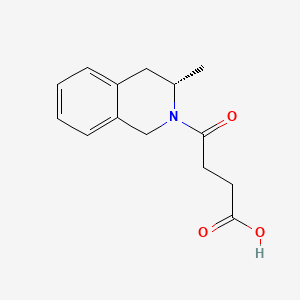
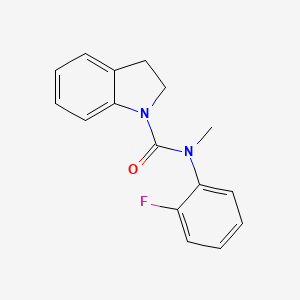
![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)

